5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxan-3-yl hydrazine with carbon disulfide, followed by cyclization with a suitable oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(oxan-3-yl)-1H-pyrazol-3-amine: Another heterocyclic compound with similar structural features.
Mangiferin: A bioactive compound with a similar oxan-3-yl group but different core structure.
Tannic acid: Although structurally different, it shares some similar chemical properties.
Uniqueness
5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of the oxan-3-yl group and the thiadiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
1343726-87-3 |
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Molecular Formula |
C7H11N3OS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H11N3OS/c8-7-10-9-6(12-7)5-2-1-3-11-4-5/h5H,1-4H2,(H2,8,10) |
InChI Key |
WRBRUNMRAOEYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=NN=C(S2)N |
Purity |
95 |
Origin of Product |
United States |
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